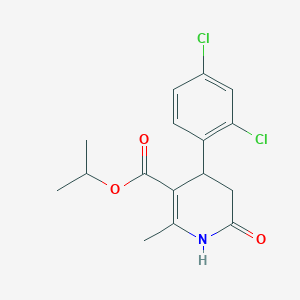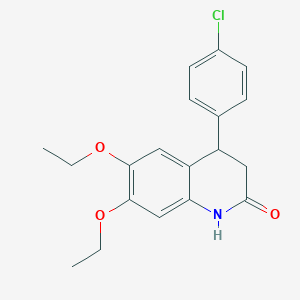
4-(2-chloro-6-fluorophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone
Descripción general
Descripción
4-(2-chloro-6-fluorophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone, commonly known as CQ, is a synthetic compound that belongs to the quinoline family. CQ has gained significant attention in the scientific community due to its potential as a therapeutic agent for various diseases.
Aplicaciones Científicas De Investigación
CQ has been extensively studied for its potential therapeutic applications. It has been shown to have antimalarial, antiviral, and anticancer properties. In malaria treatment, CQ is used to inhibit the growth of Plasmodium falciparum, the parasite responsible for causing the disease. CQ has also been studied for its potential antiviral properties against viruses such as Zika, dengue, and HIV. In cancer treatment, CQ has been shown to enhance the effectiveness of chemotherapy by inhibiting autophagy, a process that allows cancer cells to survive under stress conditions.
Mecanismo De Acción
CQ exerts its effects by binding to heme, a molecule that is essential for the survival of the malaria parasite. This binding prevents the parasite from using heme, leading to its death. In the case of viruses, CQ inhibits the entry of the virus into the host cell and interferes with the replication of the viral genome. In cancer treatment, CQ inhibits autophagy, leading to the accumulation of damaged proteins and organelles, ultimately resulting in cell death.
Biochemical and Physiological Effects
CQ has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of lysosomal enzymes, leading to the accumulation of undigested material within the lysosome. CQ has also been shown to inhibit the production of cytokines, molecules that play a crucial role in the immune response. In addition, CQ has been shown to inhibit the activity of certain enzymes involved in DNA repair, leading to DNA damage and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CQ has several advantages for lab experiments. It is relatively easy to synthesize, has a long shelf life, and is stable under various conditions. CQ is also relatively inexpensive compared to other compounds used for similar applications. However, CQ has certain limitations, such as its potential toxicity and limited solubility in aqueous solutions. These limitations need to be taken into consideration when designing experiments involving CQ.
Direcciones Futuras
There are several future directions for research involving CQ. One potential area of research is the development of new derivatives of CQ with enhanced therapeutic properties. Another area of research is the development of new methods for delivering CQ to target cells and tissues. In addition, further studies are needed to understand the mechanism of action of CQ and its potential side effects in humans.
Conclusion
In conclusion, CQ is a synthetic compound with significant potential as a therapeutic agent for various diseases. Its antimalarial, antiviral, and anticancer properties have been extensively studied, and it has been shown to have various biochemical and physiological effects. While CQ has several advantages for lab experiments, it also has certain limitations that need to be taken into consideration. Further research is needed to fully understand the potential of CQ as a therapeutic agent.
Propiedades
IUPAC Name |
4-(2-chloro-6-fluorophenyl)-6,7-diethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO3/c1-3-24-16-8-11-12(19-13(20)6-5-7-14(19)21)9-18(23)22-15(11)10-17(16)25-4-2/h5-8,10,12H,3-4,9H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCOPIMOKIYQMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(CC(=O)N2)C3=C(C=CC=C3Cl)F)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloro-6-fluorophenyl)-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




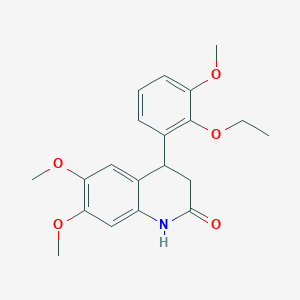
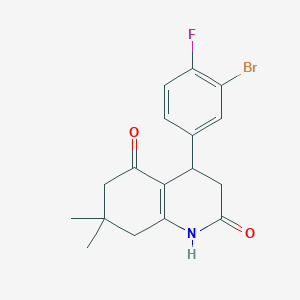
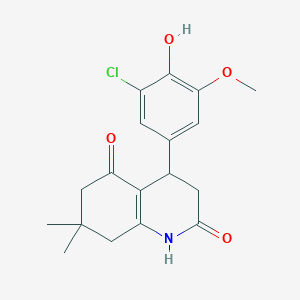

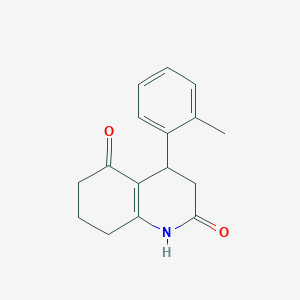
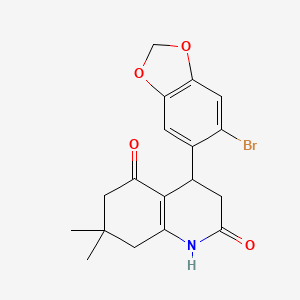
![4-[4-(benzyloxy)-3-methoxyphenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4263021.png)
![11-(3-fluorophenyl)-8,8-dimethyl-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one](/img/structure/B4263039.png)
